molecular formula C12H19NO4 B1473257 1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol CAS No. 1447967-22-7

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol

Cat. No. B1473257
CAS RN: 1447967-22-7
M. Wt: 241.28 g/mol
InChI Key: PKMASIZRAJNPDV-UHFFFAOYSA-N
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Description

“1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol” is a compound that contains a trimethoxyphenyl (TMP) functional group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Scientific Research Applications

Anti-Cancer Effects

The Trimethoxyphenyl (TMP) group, which is present in the molecular structure of “1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol”, has displayed notable anti-cancer effects . The compounds containing the TMP group have effectively inhibited tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Anti-Bacterial and Anti-Fungal Properties

Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties . They have demonstrated activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of TMP-based compounds . These compounds hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-Parasitic Agents

Compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma . This indicates their potential as anti-parasitic agents .

Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties

These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , thereby expanding their therapeutic scope .

Antinarcotic Agents

A simple synthesis and biologic evaluation of trans-3,4,5-trimethoxycinnamamides, which are related to “1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol”, as novel antinarcotic agents is described . They were evaluated for free radical scavenging, inhibitory action for neurotoxicity in cultured neurons, and antinarcotic activity in mice .

Antioxidant Properties

Many methoxycinnamic acids and their derivatives have been of interest for their antioxidant properties . This is particularly true for trans-cinnamic acids and its derivatives, which are very effective to modulate central nervous system (CNS) .

Sedative Effects

3,4,5-Trimethoxycinnamic acid (TMCA), a component of the root of Polygala tenuifolia WILLLDENOW (polygalaceae), is used as a sedative in Japanese traditional Kampo medicine . TMCA exhibits sedative effects by suppressing norepinephrine (NE) content in the locus coeruleus (LC) .

Future Directions

The future directions for “1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol” and related compounds are promising. They have potential as valuable agents across a wide range of biomedical applications . Their diverse properties make them interesting targets for further investigation in the development of new drugs .

properties

IUPAC Name

1-amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(14,7-13)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6,14H,7,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMASIZRAJNPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=C(C(=C1)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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